REACTION_CXSMILES
|
C(OC([N:8]1[CH2:12][CH2:11][CH2:10][C@H:9]1[CH2:13][OH:14])=O)(C)(C)C.[CH3:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][C:17]=1[OH:22].CCOC(/N=N/C(OCC)=O)=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.FC(F)(F)C(O)=O>C1COCC1>[CH3:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][C:17]=1[OH:22].[CH3:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][C:17]=1[O:14][CH2:13][C@@H:9]1[CH2:10][CH2:11][CH2:12][NH:8]1
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](CCC1)CO
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NC=C1)O
|
Name
|
DEAD
|
Quantity
|
509 μL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
848 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed with CHCl3 /MeOH (10:1)
|
Type
|
CUSTOM
|
Details
|
to provide 1.8 g of the crude mixture
|
Type
|
CUSTOM
|
Details
|
excess trifluoroacetic acid was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (3 mL) and EtOAc (20 mL) were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted
|
Type
|
WASH
|
Details
|
the residue washed with EtOAc (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel eluting with CHCl3 /MeOH/NH4OH (10:1:0.02 and 10:1.5:0.1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NC=C1)OC[C@H]1NCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |